N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-pyrimidin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)10-4-6-11(7-5-10)16-12-13-8-3-9-14-12/h3,8-11H,4-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSIPWRPLGDLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine typically involves the following steps:
- Final Step
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone, pyrimidine-2-ol, and dimethylamine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrimidine-2-ol, followed by nucleophilic substitution with cyclohexanone to form the intermediate product.
Biological Activity
N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexanamine backbone with a pyrimidine moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
This structure allows it to interact with various biological targets, making it a subject of pharmacological interest.
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act as a partial agonist for certain receptors involved in glucose metabolism, particularly glucokinase, which plays a crucial role in regulating blood sugar levels. This interaction may enhance glycolysis and glucose uptake in tissues, indicating potential therapeutic applications in diabetes management.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its utility as an antimicrobial agent. The specific mechanisms by which it exerts this effect are still being elucidated, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
This compound is also being explored for its anticancer activities . Research indicates that derivatives of pyrimidine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival . In vitro studies have shown promising results against several cancer cell lines, warranting further exploration into its efficacy and safety as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In one study, this compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The study concluded that further investigation into the compound's mechanism could reveal new therapeutic strategies for treating resistant cancer types .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Their Implications
The pharmacological and physicochemical profiles of cyclohexanamine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Substituent Diversity : The target compound’s pyrimidin-2-yloxy group distinguishes it from piperazine- or pyridine-containing analogs. Piperazine derivatives (e.g., and ) exhibit enhanced water solubility due to their basic nitrogen atoms, whereas the pyrimidine group in the target compound may confer stronger hydrogen-bonding interactions with biological targets.
- Stereochemical Impact : Cis-trans isomerism in cyclohexane derivatives (e.g., (1R,4R) vs. (1S,4S) in ) affects conformational stability and receptor binding. For instance, diastereomers in showed distinct NMR shifts (δ 1.58–1.29 vs. δ 1.48–1.44) .
- Molecular Weight : The target compound’s lower molecular weight (~220) compared to boronate-containing analogs (e.g., 302.22 in ) suggests improved bioavailability .
Research Findings and Pharmacological Relevance
While pharmacological data for the target compound are absent in the evidence, insights can be extrapolated from analogs:
- Pyrimidine vs. Piperazine : Pyrimidine’s aromaticity and electron-deficient nature may enhance target selectivity compared to piperazine’s flexibility, as seen in kinase inhibitors like imatinib.
- Boronates : Boronate-containing analogs () are often used in Suzuki-Miyaura cross-couplings for drug discovery but may face stability challenges in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
